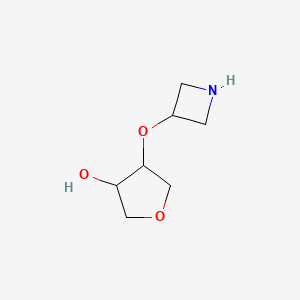
7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and chemical industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline typically involves the reaction of 4-bromobenzene-1,2-diamine with 2-bromo-1-(1H-pyrazol-1-yl)ethan-1-one. The reaction is catalyzed by triethylene diamine (DABCO) and carried out in tetrahydrofuran as the solvent . The process involves several steps, including substitution, reductive cyclization, oxidation, and condensation .
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. The raw materials used are easily available, and the reaction conditions are designed to be rapid, convenient, and environmentally friendly. The final product is obtained through vacuum concentration and recrystallization with ethyl acetate/n-hexane .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often leading to the formation of new derivatives.
Cyclization Reactions: Formation of ring structures through intramolecular reactions.
Common Reagents and Conditions
Substitution Reactions: Palladium acetate, 1’-binaphthyl-2,2’-bis-diphenylphosphine, and cesium carbonate in ethylene glycol dimethyl ether.
Oxidation Reactions: Various oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further utilized in drug synthesis and other applications .
Wissenschaftliche Forschungsanwendungen
7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Applied in the development of high-efficiency phosphorescent light-emitting diodes and solar cells.
Wirkmechanismus
The mechanism of action of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of Erdafitinib, it plays a crucial role in inhibiting fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and survival . This inhibition leads to the suppression of tumor growth in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Quinalphos
- Quizalofop-p-ethyl
- Carbadox
- Mequindox
- Olaquindox
- Erdafitinib
Uniqueness
Compared to other quinoxaline derivatives, 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline stands out due to its specific structure, which allows it to be an effective intermediate in drug synthesis.
Eigenschaften
Molekularformel |
C11H7BrN4 |
|---|---|
Molekulargewicht |
275.10 g/mol |
IUPAC-Name |
7-bromo-2-pyrazol-1-ylquinoxaline |
InChI |
InChI=1S/C11H7BrN4/c12-8-2-3-9-10(6-8)15-11(7-13-9)16-5-1-4-14-16/h1-7H |
InChI-Schlüssel |
AXUNFDSSWQAMRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)C2=CN=C3C=CC(=CC3=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


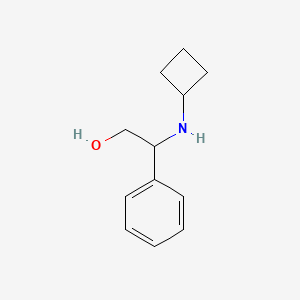
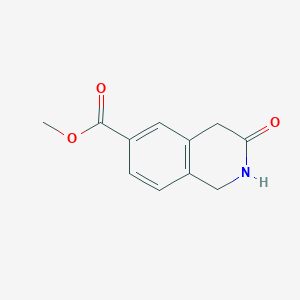
![ethyl 2-[3-(4-tert-butylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B13069051.png)
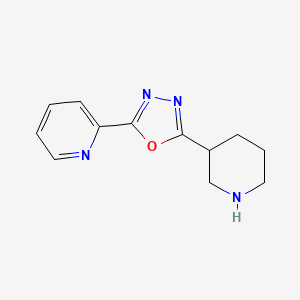
![3-[(3,4-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13069065.png)

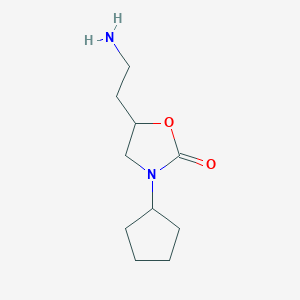
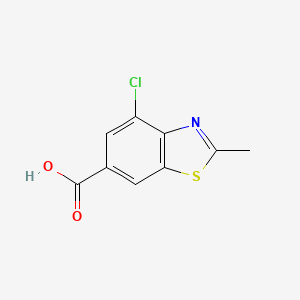
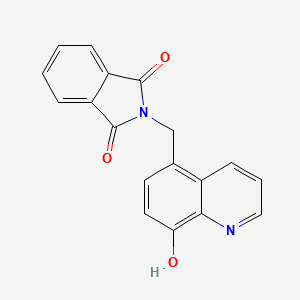
![tert-Butyl N-[(1S)-6-oxospiro[3.3]heptan-1-yl]carbamate](/img/structure/B13069107.png)
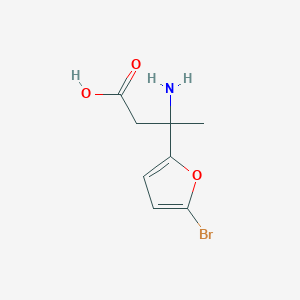
![2-[(3,4-Dichlorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13069125.png)
![[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methanethiol](/img/structure/B13069128.png)
